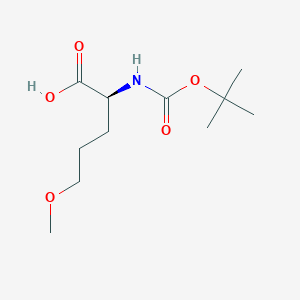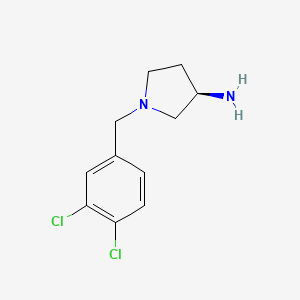
(R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring attached to a 3,4-dichlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The industrial production process also emphasizes the importance of safety and environmental considerations, employing green chemistry principles wherever possible.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine
- 1-(3,4-Dichlorophenyl)pyrrolidin-3-amine
- 1-(3,4-Dichlorobenzyl)piperidin-3-amine
Uniqueness
®-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of the dichlorobenzyl group. This configuration can result in distinct biological and chemical properties compared to its analogs, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H14Cl2N2 |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
(3R)-1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15/h1-2,5,9H,3-4,6-7,14H2/t9-/m1/s1 |
Clé InChI |
KHSDVPAAMUJDFE-SECBINFHSA-N |
SMILES isomérique |
C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)

![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)
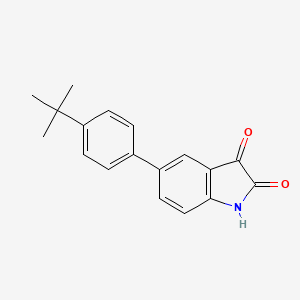
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)
![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
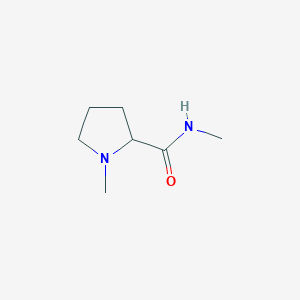
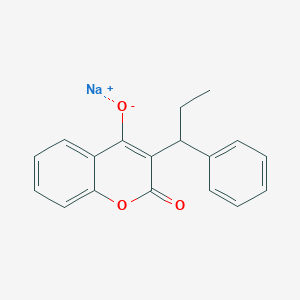

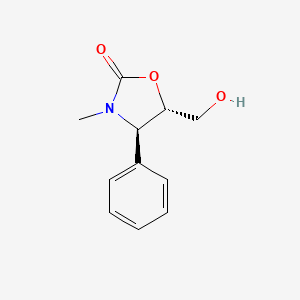
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
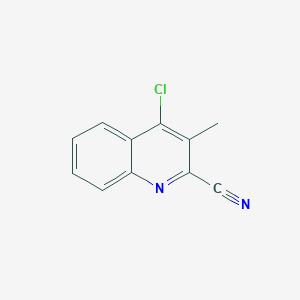
![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
